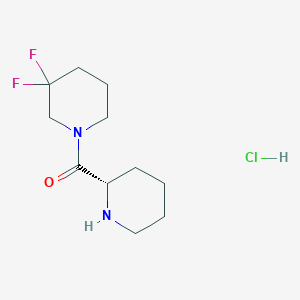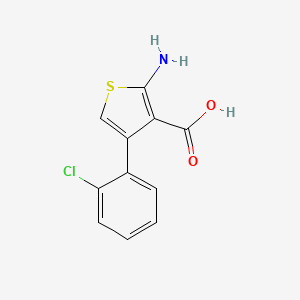
3-(3-Bromo-2-methylphenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their strained ring structure, making them highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenoxy)azetidine typically involves the reaction of 3-bromo-2-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group replacing the bromo group.
Scientific Research Applications
3-(3-Bromo-2-methylphenoxy)azetidine has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(3-Bromo-2-methylphenoxy)azetidine is unique due to the presence of both a bromo and a methyl group on the phenoxy ring, which imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it suitable for specific synthetic and research applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
AFINGVHMYLRNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)




![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
